molecular formula C12H17BrN2O2 B8077062 (R)-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate CAS No. 2061996-56-1

(R)-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate

Cat. No.: B8077062
CAS No.: 2061996-56-1
M. Wt: 301.18 g/mol
InChI Key: HXGKAZWMOWMWKR-MRVPVSSYSA-N
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Description

®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate typically involves the reaction of ®-1-(6-bromopyridin-3-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate may involve large-scale reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (1-(6-chloropyridin-3-yl)ethyl)carbamate
  • ®-tert-Butyl (1-(6-fluoropyridin-3-yl)ethyl)carbamate
  • ®-tert-Butyl (1-(6-iodopyridin-3-yl)ethyl)carbamate

Uniqueness

®-tert-Butyl (1-(6-bromopyridin-3-yl)ethyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(6-bromopyridin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-8(9-5-6-10(13)14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGKAZWMOWMWKR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136966
Record name Carbamic acid, N-[(1R)-1-(6-bromo-3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-56-1
Record name Carbamic acid, N-[(1R)-1-(6-bromo-3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R)-1-(6-bromo-3-pyridinyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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